molecular formula C9H6ClN B030040 7-Chloroquinoline CAS No. 612-61-3

7-Chloroquinoline

Cat. No. B030040
Key on ui cas rn: 612-61-3
M. Wt: 163.6 g/mol
InChI Key: QNGUPQRODVPRDC-UHFFFAOYSA-N
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Patent
US09102688B2

Procedure details

4,7 Dichloroquinoline (10 g, 50 mmol) in THF (100 ml) was degassed with N2 for 5 min. PdCl2dppf (1.2 g, 2 mmol), TMEDA (9.97 g, 86 mmol), and NaBH4 (3.24 g, 86 mmol) were added and the mixture was stirred at room temperature for 5 h. Brine (20 ml) was added dropwise and the solvent was removed in vacuo. The residue dissolved in EtOAc (200 ml), dried (MgSO4) and concentrated in vacuo. The crude residue was purified by column chromatography with heptane/EtOAC (4:1-1:1 gradient) as the eluent to give the title compound (5.4 g, 65%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
PdCl2dppf
Quantity
1.2 g
Type
reactant
Reaction Step Two
Name
Quantity
9.97 g
Type
reactant
Reaction Step Two
Name
Quantity
3.24 g
Type
reactant
Reaction Step Two
Name
Brine
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
65%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][C:8]([Cl:12])=[CH:9][CH:10]=2)[N:5]=[CH:4][CH:3]=1.N#N.CN(CCN(C)C)C.[BH4-].[Na+]>C1COCC1.[Cl-].[Na+].O>[Cl:12][C:8]1[CH:7]=[C:6]2[C:11]([CH:2]=[CH:3][CH:4]=[N:5]2)=[CH:10][CH:9]=1 |f:3.4,6.7.8|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=CC=NC2=CC(=CC=C12)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
PdCl2dppf
Quantity
1.2 g
Type
reactant
Smiles
Name
Quantity
9.97 g
Type
reactant
Smiles
CN(C)CCN(C)C
Name
Quantity
3.24 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Brine
Quantity
20 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue dissolved in EtOAc (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by column chromatography with heptane/EtOAC (4:1-1:1 gradient) as the eluent

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC1=CC=C2C=CC=NC2=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.4 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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